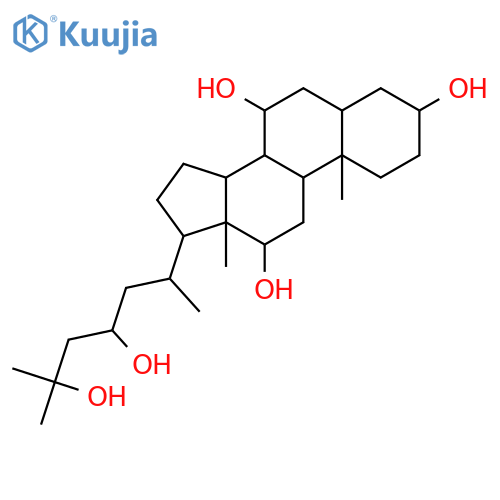

Cas no 59906-14-8 (5b-Cholestan-3a,7a,12a,23R,25-pentol)

59906-14-8 structure

商品名:5b-Cholestan-3a,7a,12a,23R,25-pentol

5b-Cholestan-3a,7a,12a,23R,25-pentol 化学的及び物理的性質

名前と識別子

-

- 5b-Cholestane-3a,7a,12a,23R,25-pentol

- (3alpha,5beta,7alpha,8xi,12alpha)-Cholestane-3,7,12,23,25-pentol

- 5beta-Cholestane-3alpha,7alpha,12alpha,23,25-pentol

- cholestane-3,7,12,23,25-pentol

- cholestane-3,7,12,23,25-pentol, (3alpha,5beta,7alpha,8xi,12alpha)-

- 5beta-Cholestan-3alpha,7alpha,12alpha,23R,25-pentol

- DTXSID701225103

- 5?-Cholestan-3?,7?,12?,23R,25-pentol

- LMST01010240

- 5beta-cholestane-3alpha,7alpha,12alpha,23r,25-pentol

- 17-(3,5-dihydroxy-1,5-dimethyl-hexyl)-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthrene-3,7,12-triol

- Cholestane-3,7,12,23,25-pentol, (3I+/-,5I(2),7I+/-,12I+/-,23R)-

- (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,4R)-4,6-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol

- 5b-Cholestan-3a,7a,12a,23R,25-pentol

- 59906-14-8

- CHEBI:172127

- SCHEMBL16226622

-

- インチ: InChI=1S/C27H48O5/c1-15(10-18(29)14-25(2,3)32)19-6-7-20-24-21(13-23(31)27(19,20)5)26(4)9-8-17(28)11-16(26)12-22(24)30/h15-24,28-32H,6-14H2,1-5H3

- InChIKey: OXSBBBPDYVCAKC-UHFFFAOYSA-N

- ほほえんだ: CC(CC(O)CC(C)(C)O)C1CCC2C3C(O)CC4CC(O)CCC4(C)C3CC(O)C12C

計算された属性

- せいみつぶんしりょう: 452.35034

- どういたいしつりょう: 452.35017463g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 8

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 531

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 3

- トポロジー分子極性表面積: 101Ų

じっけんとくせい

- PSA: 101.15

5b-Cholestan-3a,7a,12a,23R,25-pentol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C431715-.5mg |

5b-Cholestan-3a,7a,12a,23R,25-pentol |

59906-14-8 | .5mg |

$ 339.00 | 2023-04-17 | ||

| TRC | C431715-2.5mg |

5b-Cholestan-3a,7a,12a,23R,25-pentol |

59906-14-8 | 2.5mg |

$ 1604.00 | 2023-09-08 | ||

| TRC | C431715-10mg |

5b-Cholestan-3a,7a,12a,23R,25-pentol |

59906-14-8 | 10mg |

$ 6009.00 | 2023-09-08 | ||

| TRC | C431715-5mg |

5b-Cholestan-3a,7a,12a,23R,25-pentol |

59906-14-8 | 5mg |

$ 339.00 | 2023-09-08 | ||

| TRC | C431715-0.5mg |

5b-Cholestan-3a,7a,12a,23R,25-pentol |

59906-14-8 | 0.5mg |

$ 295.00 | 2023-02-01 |

5b-Cholestan-3a,7a,12a,23R,25-pentol 関連文献

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

59906-14-8 (5b-Cholestan-3a,7a,12a,23R,25-pentol) 関連製品

- 1253-84-5(Cholestane-3,5,6-triol,(3b,5a,6b)-)

- 77-53-2(Cedrol)

- 18368-91-7(2-ETHYLFENCHOL)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量